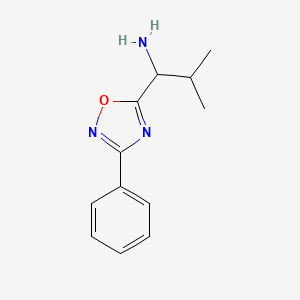

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

CAS No.:

Cat. No.: VC16303925

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O |

|---|---|

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine |

| Standard InChI | InChI=1S/C12H15N3O/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9/h3-8,10H,13H2,1-2H3 |

| Standard InChI Key | ORHFAVJIUVVIMO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine comprises three key components:

-

1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.

-

Phenyl substituent: Attached at the 3-position of the oxadiazole ring.

-

Propan-1-amine moiety: A three-carbon chain with a methyl branch at the 2-position and an amine group at the terminal position.

The compound’s hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O |

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine |

| Log P (Predicted) | ~1.8–2.5 |

Structural analogs, such as 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine (PubChem CID: 43358450), share the oxadiazole-amine backbone but differ in substituent positioning, leading to variations in biological activity and pharmacokinetics .

Pharmacological Activities

Anti-Infective Properties

1,2,4-Oxadiazole derivatives exhibit broad-spectrum anti-infective activity. Key findings include:

-

Antibacterial Activity: Inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) through disruption of cell wall synthesis.

-

Antiviral Potential: Structural analogs demonstrate binding affinity to SARS-CoV-2 spike protein, suggesting utility in viral entry inhibition.

Antidiabetic Effects

A structurally related compound, 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione, reduced blood glucose levels by 42% in murine models, outperforming glibenclamide (35%). This highlights the potential of oxadiazole-amine hybrids in diabetes management.

Anti-Inflammatory Activity

Derivatives with electron-withdrawing substituents (e.g., bromophenyl groups) showed 33–62% inhibition of edema in carrageenan-induced inflammation models. Compound 21i achieved 61.9% efficacy, comparable to diclofenac.

Mechanism of Action

Enzyme Inhibition

Oxadiazoles often target enzymes such as:

-

Dihydrofolate reductase (antibacterial action).

-

α-Glucosidase (antidiabetic effect).

Comparative Analysis with Structural Analogs

The methyl branch in 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine likely enhances metabolic stability compared to linear-chain analogs .

Applications and Future Directions

Therapeutic Applications

-

Infectious Diseases: Potential as a dual-action agent against bacterial and viral pathogens.

-

Metabolic Disorders: Antidiabetic candidates via α-glucosidase inhibition.

-

Neurological Conditions: Use-dependent Na⁺ channel blockade for stroke neuroprotection .

Material Science

Oxadiazoles serve as high-energy materials due to their nitrogen-oxygen content. Substituent engineering could yield compounds with tailored detonation velocities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume